1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is often used in research and industrial applications due to its unique chemical properties. The compound is characterized by a pyrrolidine ring attached to a 3-chloro-3-phenylpropyl group, making it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-chloro-3-phenylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor in the synthesis of bioactive compounds.
Medicine: Research into the pharmacological properties of the compound and its derivatives may lead to the development of new therapeutic agents. Its potential as a drug candidate is explored in preclinical studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloro-3-phenylpropyl group can influence the binding affinity and specificity of the compound for its targets. The pyrrolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its interactions with biological molecules .
Comparison with Similar Compounds
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 1-(1-ethyl-3-phenylpropyl)pyrrolidine hydrochloride
- 1-(1-methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
- 3-(3-Chlorophenyl)pyrrolidine hydrochloride
- 1-methyl-3-(1-naphthyl)pyrrolidine hydrochloride
These compounds share structural similarities but differ in the substituents attached to the pyrrolidine ring. The unique combination of the 3-chloro-3-phenylpropyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
42796-83-8 |
---|---|
Molecular Formula |
C13H19Cl2N |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-(3-chloro-3-phenylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15;/h1-3,6-7,13H,4-5,8-11H2;1H |
InChI Key |
DRZAJKIEBOHABP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(C2=CC=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.